synthesis and properties of 2-Hydroxy-3-phenoxypropyl methacrylate
synthesis and properties of 2-Hydroxy-3-phenoxypropyl methacrylate
An In-Depth Technical Guide to the Synthesis and Properties of 2-Hydroxy-3-phenoxypropyl Methacrylate (HPMA)
Foreword: Unveiling a Multifunctional Monomer
In the landscape of polymer chemistry and material science, monomers that offer a unique combination of functionalities are of paramount importance. 2-Hydroxy-3-phenoxypropyl methacrylate (HPMA), a hydroxyl-functionalized methacrylate monomer, stands out for its versatile molecular architecture. The presence of a reactive methacrylate group, a nucleophilic secondary hydroxyl group, and a bulky, hydrophobic phenoxy group within a single molecule imparts a desirable balance of properties to the polymers derived from it. This guide provides an in-depth exploration of HPMA, from its fundamental synthesis pathways to the nuanced properties that make it a valuable component in advanced materials for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
Understanding the intrinsic properties of a monomer is fundamental to predicting its behavior in polymerization and the characteristics of the final polymer. HPMA is a colorless to light yellow liquid with properties that facilitate its use in a variety of formulations.
Table 1: Key Physicochemical Properties of 2-Hydroxy-3-phenoxypropyl methacrylate
| Property | Value | Source(s) |
| CAS Number | 16926-87-7 | [1] |
| Molecular Formula | C₁₃H₁₆O₄ | [1][] |
| Molecular Weight | 236.26 g/mol | [1][] |
| IUPAC Name | (2-hydroxy-3-phenoxypropyl) 2-methylprop-2-enoate | [] |
| Density | 1.131 g/cm³ | [1][] |
| Boiling Point | 392°C at 760 mmHg | [1][] |
| Flash Point | 147.3°C | [1] |
| Refractive Index (n20/D) | 1.521 | [1] |
| Vapor Pressure | 7.58E-07 mmHg at 25°C | [1] |
| SMILES | CC(=C)C(=O)OCC(COC1=CC=CC=C1)O | [][3] |
Synthesis of 2-Hydroxy-3-phenoxypropyl methacrylate: Pathways and Protocols
The synthesis of HPMA is primarily achieved through two robust and well-established chemical pathways. The choice between these methods often depends on the availability of starting materials, desired purity, and scalability of the reaction.
Pathway A: Ring-Opening of Glycidyl Methacrylate (GMA) with Phenol
This is the most common and efficient method for synthesizing HPMA. It involves the nucleophilic attack of phenol on the epoxide ring of glycidyl methacrylate.[4][5] The reaction is typically base-catalyzed, where the base deprotonates the phenol to form the more nucleophilic phenoxide anion, which then opens the sterically less hindered terminal carbon of the epoxide ring.
Causality Behind Experimental Choices:
-
Catalyst: A base catalyst (e.g., triethylamine, pyridine, or a quaternary ammonium salt) is crucial. It significantly increases the nucleophilicity of the phenol, allowing the reaction to proceed at a moderate temperature and preventing potential side reactions like polymerization of the methacrylate group.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile can be used to solubilize the reactants but is often not strictly necessary if the reaction is run neat at a slightly elevated temperature.
-
Temperature Control: Maintaining the temperature (typically 60-80°C) is a delicate balance. It needs to be high enough to ensure a reasonable reaction rate but low enough to prevent the thermally-induced, spontaneous polymerization of both the reactant (GMA) and the product (HPMA).
-
Inhibitor: The inclusion of a polymerization inhibitor, such as hydroquinone (HQ) or its monomethyl ether (MEHQ), is a critical, self-validating step to ensure the stability of the methacrylate group throughout the synthesis and purification process.[6]
Caption: Workflow for HPMA synthesis via epoxide ring-opening.
Experimental Protocol: Synthesis of HPMA via Ring-Opening
-
Reactor Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a thermometer, a condenser, and a nitrogen inlet.
-
Charging Reactants: To the flask, add 1.0 mol of phenol, 1.05 mol of glycidyl methacrylate (GMA), 0.02 mol of triethylamine (catalyst), and 0.1 g of monomethyl ether hydroquinone (MEHQ) inhibitor.
-
Reaction Conditions: Under a gentle stream of nitrogen, heat the mixture to 70°C with continuous stirring.
-
Monitoring: Monitor the reaction progress by measuring the epoxy equivalent value or by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with a 5% aqueous sodium hydroxide solution to remove unreacted phenol, followed by washing with brine until neutral.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent (if any) under reduced pressure. The final product can be further purified by vacuum distillation to yield pure HPMA.
-
-
Validation: Confirm the structure of the synthesized HPMA using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Pathway B: Direct Esterification
This method involves the reaction of methacrylic acid with 3-phenoxy-1,2-propanediol.[7][8] The reaction is an acid-catalyzed esterification, a classic equilibrium-driven process.
Causality Behind Experimental Choices:
-
Catalyst: A strong acid catalyst, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid, is required to protonate the carbonyl oxygen of the methacrylic acid, making it more electrophilic and susceptible to attack by the hydroxyl group of the diol.[9]
-
Water Removal: As water is a byproduct, its continuous removal is essential to drive the equilibrium towards the product side, thereby maximizing the yield. This is typically achieved using a Dean-Stark apparatus with an azeotrope-forming solvent like toluene.
-
Stoichiometry: A slight excess of methacrylic acid may be used to shift the equilibrium, but this complicates purification. It is often more practical to use a 1:1 molar ratio and rely on efficient water removal.
-
Selectivity: A key challenge is achieving selective esterification of the primary hydroxyl group over the secondary one on 3-phenoxy-1,2-propanediol. Running the reaction at the lowest feasible temperature can favor the reaction at the less sterically hindered primary alcohol.
Caption: Workflow for HPMA synthesis via direct esterification.
Experimental Protocol: Synthesis of HPMA via Direct Esterification
-
Reactor Setup: Assemble a 1 L round-bottom flask with a Dean-Stark apparatus, a condenser, a magnetic stirrer, and a thermometer.
-
Charging Reactants: Add 1.0 mol of 3-phenoxy-1,2-propanediol, 1.1 mol of methacrylic acid, 0.03 mol of p-toluenesulfonic acid, 0.2 g of MEHQ, and 300 mL of toluene to the flask.
-
Reaction Conditions: Heat the mixture to reflux (approx. 110-120°C). Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitoring: Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.
-
Work-up and Purification:
-
Cool the reaction mixture.
-
Wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove excess methacrylic acid, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the toluene under reduced pressure. The crude product is then purified by vacuum distillation.
-
-
Validation: Characterize the final product using spectroscopic methods (NMR, FT-IR) to confirm its identity and purity.
Core Applications Driven by Molecular Structure
The unique trifecta of functional groups in HPMA—methacrylate, hydroxyl, and phenoxy—dictates its utility in a range of high-performance applications.
Biomedical and Drug Delivery Systems
The biocompatibility and adhesive properties of HPMA make it a valuable monomer for biomedical applications.[] The hydroxyl groups enhance hydrophilicity and provide sites for further functionalization or crosslinking, which is critical for creating hydrogels.[10] These hydrogels can encapsulate drug molecules, allowing for their controlled and sustained release.[][11] Copolymers containing HPMA have been successfully used as rate-controlling membranes in transdermal drug delivery systems, demonstrating linear, zero-order release kinetics for certain drugs.[12][13]
Dental Materials and Adhesives
In dentistry, adhesion to the tooth structure is paramount. HPMA is incorporated into dental resin composites and adhesives to enhance bonding strength.[14] The hydroxyl group can form hydrogen bonds with the collagen and hydroxyapatite of the tooth, while the phenoxy group contributes to the polymer's toughness and chemical resistance. The methacrylate group ensures covalent integration into the polymer network during light-curing. This results in more durable and long-lasting dental restorations.[10]
UV-Curable Coatings and Inks
HPMA serves as a monofunctional monomer in ultraviolet (UV) curable formulations for coatings, inks, and 3D printing resins.[15][16] Its inclusion in a formulation offers several advantages:
-
Adhesion: The polar hydroxyl and phenoxy groups promote excellent adhesion to various substrates, including metal, plastic, and wood.[10][16]
-
Flexibility: The propyl phenoxy ether linkage provides a degree of flexibility to the cured polymer network, reducing brittleness.[15]
-
Chemical Resistance: The aromatic phenoxy group enhances the chemical and abrasion resistance of the final coating.[10]
-
Fast Cure Speed: As an acrylate/methacrylate monomer, it participates readily in free-radical polymerization initiated by UV light, contributing to rapid curing.[16]
Safety and Handling
As with any chemical reagent, proper handling of HPMA is essential. According to safety data sheets, HPMA presents several hazards.
-
Health Hazards: It is known to cause skin irritation and may cause an allergic skin reaction.[17] It also causes serious eye irritation.[17][18] Inhalation of vapors may be irritating to the respiratory system.[17] It is also suspected of causing cancer.[17]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[17][18] Work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[18]
-
Handling and Storage: Store in a cool, well-ventilated area away from heat, sparks, and open flames.[17] Keep the container tightly closed and protect it from moisture.[] The product is typically supplied with an inhibitor (like MEHQ) to prevent premature polymerization; store accordingly to maintain its effectiveness.
Conclusion
2-Hydroxy-3-phenoxypropyl methacrylate is a testament to the power of thoughtful molecular design. Its combination of a polymerizable methacrylate group with functional hydroxyl and phenoxy moieties creates a versatile building block for a new generation of materials. From enhancing the efficacy of drug delivery systems and the longevity of dental composites to improving the performance of industrial coatings, HPMA offers a unique set of levers for material scientists to fine-tune polymer properties. A thorough understanding of its synthesis and the causal link between its structure and function is key to unlocking its full potential in future innovations.
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